molecular formula C14H14Se2 B14469815 Diselenide, bis(2-methylphenyl) CAS No. 69447-36-5

Diselenide, bis(2-methylphenyl)

Cat. No.: B14469815
CAS No.: 69447-36-5
M. Wt: 340.2 g/mol
InChI Key: SCDZXLABLXAHDE-UHFFFAOYSA-N
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Description

Diselenide, bis(2-methylphenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylphenyl), typically involves the reaction of 2-methylphenyl halides with selenium reagents. One common method is the treatment of 2-methylphenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 2-methylphenyl selenocyanate in water . This reaction is relatively fast and yields the desired diselenide in good to excellent yields.

Industrial Production Methods: Industrial production of diselenides often involves the use of metal diselenides derived from the reaction of elemental selenium with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and can produce large quantities of diselenides for various applications.

Chemical Reactions Analysis

Types of Reactions: Diselenide, bis(2-methylphenyl), undergoes several types of chemical reactions, including:

    Oxidation: Diselenides can be oxidized to form selenoxides or selenones.

    Reduction: Reduction of diselenides can yield selenols or selenolates.

    Substitution: Diselenides can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and phenols can react with diselenides under mild conditions.

Major Products Formed:

Scientific Research Applications

Diselenide, bis(2-methylphenyl), has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diselenide, bis(2-methylphenyl), involves its ability to modulate redox processes. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. The compound can interact with molecular targets such as glutathione peroxidase, influencing cellular redox balance and exerting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial biofilms and generate reactive oxygen species .

Comparison with Similar Compounds

Uniqueness: Diselenide, bis(2-methylphenyl), stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl groups may enhance its lipophilicity and cellular uptake, potentially making it more effective in certain applications compared to other diselenides .

Properties

CAS No.

69447-36-5

Molecular Formula

C14H14Se2

Molecular Weight

340.2 g/mol

IUPAC Name

1-methyl-2-[(2-methylphenyl)diselanyl]benzene

InChI

InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

SCDZXLABLXAHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C

Origin of Product

United States

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